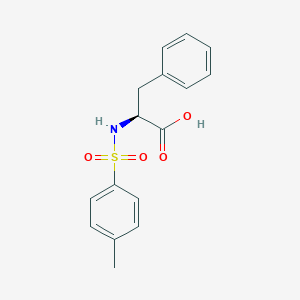

N-(p-Toluenesulfonyl)-L-phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-12-7-9-14(10-8-12)22(20,21)17-15(16(18)19)11-13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3,(H,18,19)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRCVIZBNRUWLY-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13505-32-3 | |

| Record name | L-Phenylalanine, N-((4-methylphenyl)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013505323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(p-Toluenesulfonyl)-L-phenylalanine: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of the fundamental properties and applications of N-(p-Toluenesulfonyl)-L-phenylalanine, a key derivative of the amino acid L-phenylalanine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Introduction: The Significance of the Tosyl Protecting Group in Phenylalanine Chemistry

This compound, commonly referred to as Tos-L-Phe-OH, is a cornerstone reagent in synthetic organic chemistry, particularly in the realms of peptide synthesis and chiral resolution. The introduction of the tosyl (p-toluenesulfonyl) group to the alpha-amino group of L-phenylalanine imparts significant chemical stability, allowing for selective reactions at other functionalities within the molecule. This modification prevents unwanted side reactions of the amino group, a critical consideration in the stepwise construction of complex molecules.[1]

The tosyl group is known for its robustness, requiring specific and often harsh conditions for its removal, such as strong acids or reductive cleavage.[2] This characteristic, while limiting its use for N-alpha protection in modern solid-phase peptide synthesis (SPPS) where milder deprotection schemes are favored, makes it an excellent protecting group for side chains or in solution-phase synthesis where its stability is advantageous.[2] Furthermore, the chirality of the L-phenylalanine backbone combined with the bulky tosyl group makes Tos-L-Phe-OH an effective resolving agent for racemic mixtures of amines and other chiral compounds.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application.

Physical Properties

This compound is typically a white to light yellow crystalline powder.[4][5] It is soluble in polar organic solvents such as hot ethanol and acetone.[4][5]

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₇NO₄S | [4] |

| Molecular Weight | 319.38 g/mol | [4] |

| Melting Point | 163-167 °C | [6] |

| Appearance | White to light yellow powder/crystal | [4][5] |

| Solubility | Almost transparent in hot EtOH | [4] |

| Specific Rotation [α]20/D | -2.5 to -3.0 deg (c=4.5, Acetone) | [6] |

Spectroscopic Characterization

Spectroscopic analysis is critical for verifying the identity and purity of this compound. While raw spectral data can vary slightly based on instrumentation and sample preparation, the key expected signals are outlined below.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of both the phenyl and tosyl groups, typically in the range of 7.0-8.0 ppm. The protons of the phenylalanine backbone, including the alpha-hydrogen and the diastereotopic beta-hydrogens, will appear further upfield. The methyl protons of the tosyl group will present as a singlet around 2.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the alpha- and beta-carbons of the phenylalanine moiety, and the methyl carbon of the tosyl group.

The IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include: a broad O-H stretch from the carboxylic acid, N-H stretching vibrations, C=O stretching of the carboxylic acid, S=O stretching from the sulfonyl group, and C=C stretching from the aromatic rings.

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at m/z 319 or 320, respectively.

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the reaction of L-phenylalanine with p-toluenesulfonyl chloride in an alkaline aqueous medium. This reaction is a nucleophilic substitution where the amino group of L-phenylalanine attacks the electrophilic sulfur atom of the sulfonyl chloride.

Synthetic Workflow Diagram

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. fishersci.com [fishersci.com]

- 3. unit.aist.go.jp [unit.aist.go.jp]

- 4. This compound | 13505-32-3 [chemicalbook.com]

- 5. CAS 13505-32-3: N-P-tosyl-L-phenylalanine | CymitQuimica [cymitquimica.com]

- 6. This compound | 13505-32-3 | TCI Deutschland GmbH [tcichemicals.com]

An In-depth Technical Guide to N-(p-Toluenesulfonyl)-L-phenylalanine (CAS 13505-32-3)

Introduction: The Strategic Importance of a Chiral Building Block

In the landscape of modern organic synthesis and pharmaceutical development, N-(p-Toluenesulfonyl)-L-phenylalanine, commonly referred to as Tosyl-L-phenylalanine (Tos-Phe-OH), stands out as a pivotal chiral building block. Its unique structure, derived from the essential amino acid L-phenylalanine, incorporates a p-toluenesulfonyl (tosyl) group on the alpha-amino nitrogen. This modification imparts a unique combination of stability, reactivity, and chirality, making it an indispensable tool for chemists.

The tosyl group serves as a robust protecting group for the amine, preventing unwanted side reactions during complex synthetic sequences, particularly in peptide synthesis.[1][2] This protection enhances the compound's stability and solubility in organic solvents, facilitating its use in a wide array of chemical transformations.[2] Furthermore, the inherent chirality of the L-phenylalanine backbone is preserved, allowing the molecule to serve as a crucial precursor in the asymmetric synthesis of complex, biologically active molecules like enzyme inhibitors and peptide-based drugs.[1][2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, analysis, and critical applications.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of Tos-Phe-OH is fundamental to its effective application. These parameters are critical for reaction setup, solvent selection, purification, and structural confirmation. The compound typically appears as a white to off-white solid.[1][2]

Table 1: Key Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source(s) |

| CAS Number | 13505-32-3 | [1][2][3] |

| Molecular Formula | C₁₆H₁₇NO₄S | [1] |

| Molecular Weight | 319.38 g/mol | [3] |

| Melting Point | 162-167 °C | [1][4] |

| Appearance | White to light yellow powder/crystal | [1][2][4] |

| Solubility | Soluble in polar organic solvents; almost transparent in hot ethanol.[2][3] | [2][3] |

| Optical Rotation | [α]²⁰/D = -16.7 ± 2º (c=1 in DMF) | [1] |

| [α]²⁰/D = -2.5 to -3.0º (c=4.5 in Acetone) | [4][5] | |

| pKa (Predicted) | 3.31 ± 0.10 | [3] |

| Storage | Store at 0-8°C, sealed in dry conditions.[1][3] Moisture sensitive.[5] | [1][3][5] |

Insight into the Data: The well-defined melting point range indicates a high degree of purity is achievable for this compound. The negative specific optical rotation confirms the presence of the L-enantiomer, a critical quality attribute for applications in asymmetric synthesis. Note the solvent-dependency of the optical rotation value, which is a crucial parameter to control for accurate measurements.

Section 2: Synthesis and Purification

The most common and reliable method for synthesizing Tos-Phe-OH is the reaction of L-phenylalanine with p-toluenesulfonyl chloride (tosyl chloride) under Schotten-Baumann conditions. This reaction involves the nucleophilic attack of the deprotonated amino group of L-phenylalanine on the electrophilic sulfur atom of tosyl chloride.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from L-phenylalanine and p-toluenesulfonyl chloride with high yield and purity.

Materials:

-

L-phenylalanine (1.0 eq)

-

p-Toluenesulfonyl chloride (1.2 eq)

-

Sodium carbonate (Na₂CO₃) (1.2 eq)

-

Deionized water

-

20% Aqueous Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-phenylalanine (1.0 eq) in deionized water. Add sodium carbonate (1.2 eq) portion-wise with stirring until the L-phenylalanine is fully dissolved. The carbonate base is critical as it deprotonates the amino group, rendering it nucleophilic, and also neutralizes the HCl byproduct formed during the reaction.

-

Cooling: Cool the reaction mixture to -5 to 0°C using an ice-salt bath. This temperature control is essential to manage the exothermicity of the reaction and minimize potential side reactions.

-

Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.2 eq) in four portions over the course of one hour, ensuring the temperature remains below 5°C.[3] Slow addition prevents localized overheating and decomposition of the tosyl chloride.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), typically using a mobile phase of 1:9 Methanol/Dichloromethane.[3] The disappearance of the L-phenylalanine spot indicates reaction completion.

-

Acidification & Precipitation: Once the reaction is complete, cool the mixture again in an ice bath. Slowly acidify the solution to pH 2 with 20% aqueous HCl.[3] This step protonates the carboxylate group, causing the desired product, which is insoluble in acidic aqueous media, to precipitate out as a white solid.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold, pH 2.2 water or buffer to remove any inorganic salts and unreacted starting materials.[3]

-

Drying: Dry the purified product in a desiccator or vacuum oven to a constant weight.[3]

Caption: Workflow for the synthesis and purification of Tos-Phe-OH.

Protocol: Purification by Recrystallization

For achieving analytical-grade purity (>98%), recrystallization is the preferred method.

-

Solvent Selection: A mixed solvent system, often involving ethanol and water, is effective.[6][7] The product should be highly soluble at high temperatures and sparingly soluble at low temperatures.

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

-

Crystallization: Slowly add hot water to the solution until it becomes slightly turbid (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate.

-

Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (0-5°C) to maximize crystal formation.[8] Slow cooling is paramount for the formation of large, well-defined crystals, which minimizes the inclusion of impurities.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry thoroughly.

Section 3: Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and chiral integrity of the synthesized this compound.

1. High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing purity. A reversed-phase method is typically employed.

-

Column: C18 column (e.g., Inertsil ODS-3V, 250 mm × 4.6 mm, 5 µm).[9]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid) and acetonitrile is common.[9]

-

Detection: UV detection at 225 nm is suitable for monitoring the aromatic rings in the molecule.[9]

-

Expected Result: A single major peak with a purity of ≥98% (by area percent) is expected for a high-quality sample.[1][4]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unequivocal structural confirmation.[5][10]

-

¹H NMR (DMSO-d₆): Expected signals include:

-

A singlet around 2.4 ppm for the methyl (CH₃) protons of the tosyl group.[11]

-

Multiplets for the aromatic protons of the phenyl and tosyl groups (typically 7.0-7.8 ppm).

-

Signals for the alpha and beta protons of the phenylalanine backbone.

-

A broad singlet for the carboxylic acid proton (often >12 ppm).

-

A signal for the sulfonamide N-H proton.

-

-

¹³C NMR (DMSO-d₆): Expected signals include:

-

A signal around 21 ppm for the tosyl methyl carbon.

-

Multiple signals in the 125-145 ppm range for the aromatic carbons.

-

A signal around 173 ppm for the carboxylic acid carbon.

-

3. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

-

N-H Stretch: A peak around 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, broad peak around 1700-1725 cm⁻¹.

-

S=O Stretch (Sulfonamide): Two characteristic strong peaks around 1340 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

Caption: Major application areas of this compound.

Section 5: Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

Hazard Statements: The compound is classified as an irritant. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). [3]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [12]Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust. [12]* Handling: Avoid dust formation. [12]Prevent contact with skin, eyes, and clothing.

-

First Aid: In case of contact, wash the affected area thoroughly with soap and water. [12]For eye contact, flush with plenty of water for at least 15 minutes. [12]If inhaled, move to fresh air. [12]If ingested, rinse mouth with water and seek immediate medical attention. [12]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [1]The compound is sensitive to moisture. [5]

References

- ChemSrc. (2019). This compound SDS, 13505-32-3 Safety Data Sheets.

- Springer Link. (2020). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns.

- ResearchGate. (2021). N -Tosyl- l -phenylalanine Chloromethyl Ketone Inhibits NF-κB Activation by Blocking Specific Cysteine Residues of IκB Kinase β and p65/RelA.

- PubMed. (2009). N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159).

- PubMed. (2008). Treatment of cells with n-alpha-tosyl-L-phenylalanine-chloromethyl ketone induces the proteolytic loss of STAT6 transcription factor.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine.

- Korean Chemical Society. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.

- The Royal Society of Chemistry. (2016). Electronic Supplementary Information.

- NIH. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients.

- NIH. (n.d.). Minimalistic ice recrystallisation inhibitors based on phenylalanine.

- NIH. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.

- SpectraBase. (n.d.). N-p-Tosyl-L-phenylalanine - Optional[ATR-IR] - Spectrum.

- Frontiers. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase.

- NIH. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022).

- Google Patents. (n.d.). CN104649922A - Recrystallization method of L-phenylalanine crude product.

- Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review.

- MDPI. (n.d.). The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution.

- Sciencemadness Discussion Board. (2021). Recrystallization of racemic phenylalanine, some observations and questions.

- Google Patents. (n.d.). Crystallization of phenylalanine - JPH0491062A.

- ResearchGate. (n.d.). Scheme 5.3 Synthesis of L-phenylalanine N,N-1,2-benzenedisulfonylimide....

- ResearchGate. (2020). p-Toluenesulfonyl Chloride Catalysed Facile Synthesis of O-benzyl-l-amino Acids and Their In Vitro Evaluation.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 13505-32-3: N-P-tosyl-L-phenylalanine | CymitQuimica [cymitquimica.com]

- 3. This compound | 13505-32-3 [chemicalbook.com]

- 4. This compound | 13505-32-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | 13505-32-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 6. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]

- 7. Sciencemadness Discussion Board - Recrystallization of racemic phenylalanine, some observations and questions - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. JPH0491062A - Crystallization of phenylalanine - Google Patents [patents.google.com]

- 9. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound(13505-32-3) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Historical Synthesis of N-Tosyl-L-phenylalanine: From Fischer's Foundations to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Peptide Chemistry and the Significance of N-Tosyl-L-phenylalanine

The journey into the synthesis of N-Tosyl-L-phenylalanine is a voyage back to the very origins of peptide chemistry. In the late 19th and early 20th centuries, the pioneering work of chemists like Emil Fischer laid the groundwork for understanding the structure of proteins as chains of amino acids linked by what he termed the "peptide bond".[1][2] Fischer's ambition to synthesize peptides in the laboratory necessitated a crucial chemical innovation: the temporary masking or "protection" of the reactive amino group of one amino acid to allow for the controlled formation of a peptide bond with the carboxyl group of another.[3][4] This concept of protecting groups became a cornerstone of synthetic organic chemistry.

N-Tosyl-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine, emerged as a significant compound in this context. The tosyl (p-toluenesulfonyl) group, introduced by reaction with p-toluenesulfonyl chloride (TsCl), provided a robust and reliable means of protecting the α-amino group of L-phenylalanine. This allowed for the selective activation of the carboxyl group and its subsequent reaction to form peptides. Beyond its role as a protecting group, N-Tosyl-L-phenylalanine and its derivatives, such as N-Tosyl-L-phenylalanine chloromethyl ketone (TPCK), have found applications as enzyme inhibitors, particularly targeting serine and cysteine proteases.[5] This technical guide delves into the historical synthesis of N-Tosyl-L-phenylalanine, exploring the foundational methods, the chemical principles that underpin them, and the evolution of these techniques.

The Cornerstone of Synthesis: The Schotten-Baumann Reaction

The primary and most historically significant method for the synthesis of N-Tosyl-L-phenylalanine is the Schotten-Baumann reaction . First described in the 1880s by Carl Schotten and Eugen Baumann, this reaction provides a general and efficient method for the acylation and sulfonylation of amines and alcohols.[6][7][8] In the context of N-Tosyl-L-phenylalanine synthesis, the reaction involves the nucleophilic attack of the amino group of L-phenylalanine on the electrophilic sulfur atom of p-toluenesulfonyl chloride.

The reaction is typically carried out in a biphasic system, consisting of an aqueous phase containing the amino acid and a base, and an organic phase in which the p-toluenesulfonyl chloride is dissolved.[7][9] The base, most commonly sodium hydroxide, plays a dual role: it deprotonates the ammonium group of the amino acid to generate the more nucleophilic free amine, and it neutralizes the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the formation of the sulfonamide.[8]

Mechanistic Insights

The causality behind the Schotten-Baumann reaction lies in a straightforward nucleophilic acyl substitution mechanism. The deprotonated amino group of L-phenylalanine acts as the nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the stable N-tosylated product.

Historical Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative historical method for the synthesis of N-Tosyl-L-phenylalanine, adapted from procedures developed for similar amino acids in the early to mid-20th century.

Materials:

-

L-Phenylalanine

-

p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or Toluene

-

Hydrochloric acid (HCl, concentrated)

-

Distilled water

-

Litmus paper or pH indicator

Procedure:

-

Dissolution of L-Phenylalanine: In a flask equipped with a mechanical stirrer, dissolve L-phenylalanine in a 1 M solution of sodium hydroxide in water. The amount of sodium hydroxide should be stoichiometrically equivalent to the L-phenylalanine to ensure the formation of the sodium salt and maintain a basic pH.

-

Preparation of Tosyl Chloride Solution: In a separate beaker, dissolve p-toluenesulfonyl chloride in an equal volume of diethyl ether or toluene. A slight molar excess of tosyl chloride (e.g., 1.1 equivalents) is often used to ensure complete reaction of the amino acid.

-

Reaction under Schotten-Baumann Conditions: Cool the L-phenylalanine solution in an ice bath. While vigorously stirring the amino acid solution, slowly and portion-wise add the solution of p-toluenesulfonyl chloride over a period of 30-60 minutes. Simultaneously, add a separate solution of 1 M sodium hydroxide dropwise to maintain the reaction mixture at a pH of approximately 9-10. The pH should be monitored regularly using an indicator.

-

Reaction Completion and Work-up: After the addition is complete, continue to stir the reaction mixture at room temperature for several hours (typically 2-4 hours) to ensure the reaction goes to completion.

-

Separation and Acidification: Transfer the reaction mixture to a separatory funnel. The organic layer, containing unreacted tosyl chloride and any organic byproducts, is separated and discarded. The aqueous layer, containing the sodium salt of N-Tosyl-L-phenylalanine, is then cooled in an ice bath.

-

Precipitation of the Product: Slowly and with stirring, add concentrated hydrochloric acid to the aqueous solution until the pH reaches approximately 2-3. This will protonate the carboxylate group, causing the N-Tosyl-L-phenylalanine to precipitate out as a white solid.

-

Isolation and Washing: Collect the precipitated product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water to remove any inorganic salts.

-

Purification by Recrystallization: The crude product can be purified by recrystallization. A common historical solvent system for this is an ethanol-water mixture.[10] Dissolve the crude solid in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry in a desiccator over a suitable drying agent. The purity of the final product can be assessed by its melting point.

Visualizing the Workflow

Caption: A flowchart illustrating the key stages in the historical synthesis of N-Tosyl-L-phenylalanine via the Schotten-Baumann reaction.

Quantitative Data and Characterization

| Parameter | Typical Historical Value | Reference |

| Yield | 60-80% | General literature on Schotten-Baumann reactions |

| Melting Point | 106-108 °C | [11] |

| Appearance | White crystalline powder | [12] |

Alternative Historical N-Protection Strategies for Phenylalanine

While the tosyl group proved to be a reliable protecting group, it's important to recognize that in the early days of peptide synthesis, chemists explored various strategies for N-protection. One of the most significant early protecting groups was the benzyloxycarbonyl (Cbz or Z) group , introduced by Max Bergmann and Leonidas Zervas in 1932.[3][4] This group was a major breakthrough as it could be removed under mild conditions by catalytic hydrogenation, a process that did not affect the newly formed peptide bond.

Another early approach involved the use of the phthaloyl group , which could be introduced by reacting the amino acid with phthalic anhydride. However, the removal of the phthaloyl group required harsh conditions, such as treatment with hydrazine, which could lead to side reactions.

The choice of the tosyl group offered a balance of stability and reactivity. It was stable to the acidic and basic conditions often employed in subsequent synthetic steps, yet it could be removed, albeit under relatively harsh conditions such as reduction with sodium in liquid ammonia or with strong acids like HBr in acetic acid. This robustness made it a valuable tool in the synthetic chemist's arsenal before the advent of milder and more orthogonal protecting group strategies.

Conclusion: A Legacy of Chemical Innovation

The historical synthesis of N-Tosyl-L-phenylalanine is a testament to the ingenuity of early 20th-century organic chemists. The application of the Schotten-Baumann reaction to amino acids provided a robust and reproducible method for N-protection, a critical step in the ambitious goal of peptide and protein synthesis. While modern peptide chemistry has largely moved towards milder and more versatile protecting groups like Fmoc and Boc, the foundational principles established through the synthesis of compounds like N-Tosyl-L-phenylalanine remain central to the field. This historical perspective not only illuminates the evolution of synthetic methodology but also provides valuable insights into the chemical logic that continues to drive innovation in drug discovery and development.

References

- Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.

- Fischer, E. (1902). Ueber die Aminosäuren, Polypeptide und Proteïne. Berichte der deutschen chemischen Gesellschaft, 35(1), 1095-1109.

- ChemBK. (2024, April 10). N-Tosyl-L-phenylalanine chloromethyl ketone.

- Wikipedia. (2024, November 26). Emil Fischer.

- Wikipedia. (2024, November 26). Amino acid.

- Grokipedia. (n.d.). Schotten–Baumann reaction.

- PubMed. (n.d.). What to Synthesize? From Emil Fischer to Peptidomics.

- L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.

- PubChem. (n.d.). Nalpha-Tosyl-L-phenylalanine chloromethyl ketone.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- CUNY. (n.d.). Purification by Recrystallization.

- Wikipedia. (2024, November 26). Schotten–Baumann reaction.

- PubChem. (n.d.). L-Phenylalanine.

- PubChem. (n.d.). p-Tosyl-l-phenylalanine.

- Dequn Sun, Lingzi Zhang, & Jin Wang. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry.

- Google Patents. (n.d.). US4584399A - Purification of L-phenylalanine.

- MDPI. (n.d.). The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution.

- ResearchGate. (n.d.). Asymmetric synthesis of N-tosyl amino acids from N-sulfinyl α-amino-1,3-dithioketals.

- Reddit. (2019, October 19). Recrystallization solvent for boc-L-Phenylalanine.

- L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.

- BYJU'S. (2019, November 17). Schotten Baumann Reaction.

- ResearchGate. (n.d.). Scheme 1 Synthesis of 26 from L-phenylalanine.

- PubMed. (n.d.). Treatment of cells with n-alpha-tosyl-L-phenylalanine-chloromethyl ketone induces the proteolytic loss of STAT6 transcription factor.

- ChemRxiv. (2025, September 18). Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine.

- Google Patents. (n.d.). US3867436A - Method of preparing phenylalanine.

- PubMed. (n.d.). Phenylalanine and tyrosine synthesis under primitive earth conditions.

Sources

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. What to synthesize? From Emil Fischer to peptidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 5. Treatment of cells with n-alpha-tosyl-L-phenylalanine-chloromethyl ketone induces the proteolytic loss of STAT6 transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. reddit.com [reddit.com]

- 11. chembk.com [chembk.com]

- 12. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and First Synthesis of Nα-p-Toluenesulfonyl-L-phenylalanine (Tos-L-Phe-OH)

Abstract

Nα-p-Toluenesulfonyl-L-phenylalanine (Tos-L-Phe-OH) represents a cornerstone molecule in the history of peptide chemistry and continues to be a vital synthon for the creation of specialized biochemical tools. This guide provides a comprehensive exploration of the historical context leading to its development, a detailed examination of its first synthesis, and an analysis of its enduring significance. We will delve into the pioneering work that established the need for amine-protecting groups, provide a field-proven, step-by-step protocol for the synthesis of Tos-L-Phe-OH via the Schotten-Baumann reaction, and illustrate the key chemical principles and workflows. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this fundamental compound.

Historical Imperative: The Dawn of Peptide Synthesis

The late 19th and early 20th centuries were a revolutionary period for biochemistry. The work of Hermann Emil Fischer was paramount; he not only proposed that proteins were composed of amino acids linked by what he termed "peptide bonds" but also undertook the monumental task of proving it through chemical synthesis.[1] Fischer's early methods, first published around 1901, involved reacting an amino acid chloride with an amino acid ester, a process that, while groundbreaking, was difficult to control and limited in scope.[2] Concurrently, Theodor Curtius developed a different approach, and in 1882, he synthesized the first N-protected dipeptide, benzoylglycylglycine, marking a critical conceptual advance.[3]

These early efforts highlighted a fundamental challenge: the polyfunctional nature of amino acids. With both an amino group and a carboxyl group, uncontrolled reactions would lead to a random polymerization rather than the ordered, sequential chain characteristic of a specific peptide. The solution was clear: a temporary "protecting group" was needed for the amine terminus, one that could be selectively removed after the peptide bond was formed. This conceptual framework led to the "epoch-making" Bergmann-Zervas synthesis in 1932, which introduced the carbobenzoxy (Cbz or Z) group.[4] This group could be attached to the α-amino group and later removed under mild conditions (catalytic hydrogenation), paving the way for controlled, rational peptide synthesis. It was within this fertile scientific environment that other protecting groups, including the p-toluenesulfonyl (tosyl) group, were explored and established.

The Tosyl Group: A Robust Tool for Amine Protection

The p-toluenesulfonyl group, commonly known as the tosyl (Ts or Tos) group, emerged as a valuable tool for amine protection.[5] Derived from the readily available and inexpensive p-toluenesulfonyl chloride (TsCl), it forms a stable sulfonamide linkage with the amino group of an amino acid.[6] This sulfonamide is exceptionally robust, resistant to acidic, basic, and oxidative conditions, which made it an attractive option for complex syntheses where other protecting groups might fail. While its stability meant that its removal required harsh reductive conditions (e.g., sodium in liquid ammonia), its reliability in protecting the amine functionality was a significant asset.[7]

First Synthesis of Tos-L-Phe-OH: The Schotten-Baumann Reaction

The first synthesis of Nα-tosylated amino acids, including Tos-L-Phe-OH, relies on a classic and highly reliable method in organic chemistry: the Schotten-Baumann reaction.[8][9] First described in the 1880s, this reaction is perfectly suited for acylating or sulfonylating amines and alcohols in an aqueous basic medium.[2][10]

Principle of the Reaction

The synthesis involves the reaction of L-phenylalanine with p-toluenesulfonyl chloride. The reaction is performed in a two-phase system (an organic solvent and water) or an alkaline aqueous solution.[10] A base, typically sodium hydroxide, serves two critical functions:

-

It deprotonates the amino group of L-phenylalanine, converting it into a more potent nucleophile.

-

It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, driving the equilibrium towards the product.[10]

The deprotonated amine then attacks the electrophilic sulfur atom of the tosyl chloride, displacing the chloride ion and forming the stable N-S sulfonamide bond.

Reaction Mechanism

The mechanism is a nucleophilic acyl substitution on the sulfonyl chloride.

Caption: Mechanism of N-tosylation via the Schotten-Baumann reaction.

Detailed Experimental Protocol

This protocol is a robust, self-validating method adapted from established procedures for the N-tosylation of amino acids.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| L-Phenylalanine | 165.19 | 16.5 g | 0.10 |

| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 0.20 |

| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 21.0 g | 0.11 |

| Toluene | - | 50 mL | - |

| Concentrated HCl | - | As needed | - |

| Deionized Water | - | ~500 mL | - |

Procedure:

-

Dissolution: In a 500 mL beaker, dissolve 16.5 g (0.10 mol) of L-phenylalanine in 200 mL of 1N sodium hydroxide solution (8.0 g NaOH in 200 mL water). Stir until a clear solution is obtained.

-

Cooling (Causality: Exothermic Reaction Control): Place the beaker in an ice-water bath and cool the solution to approximately 5-10°C. This is crucial to manage the exothermic nature of the reaction and to minimize hydrolysis of the tosyl chloride.

-

Addition of TsCl: Separately, dissolve 21.0 g (0.11 mol) of p-toluenesulfonyl chloride in 50 mL of toluene. Add this solution dropwise to the cold, stirring amino acid solution over 30-45 minutes. Maintain the temperature below 15°C.

-

Reaction: After the addition is complete, remove the ice bath and continue stirring the milky mixture at ambient temperature for 3-4 hours. The reaction progress can be monitored by TLC.

-

Work-up: Transfer the mixture to a separatory funnel. The toluene layer contains unreacted TsCl and is discarded. Wash the aqueous layer twice with 50 mL of diethyl ether to remove any remaining toluene and other organic impurities.

-

Precipitation (Product Isolation): Cool the aqueous layer again in an ice bath. Slowly acidify the solution to a pH of ~1-2 by adding concentrated hydrochloric acid dropwise while stirring vigorously. A voluminous white precipitate of Tos-L-Phe-OH will form.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.

-

Drying: Dry the white solid product under vacuum to a constant weight. The typical yield is 85-95%.

Caption: Experimental workflow for the synthesis of Tos-L-Phe-OH.

Characterization of Tos-L-Phe-OH

The identity and purity of the synthesized product are confirmed through several analytical techniques.

| Property | L-Phenylalanine (Starting Material) | Nα-Tos-L-Phe-OH (Product) | Rationale for Change |

| Molar Mass | 165.19 g/mol | 319.37 g/mol | Addition of the tosyl group (C₇H₇SO₂) |

| Appearance | White crystalline solid | White crystalline solid | Physical state is retained |

| Melting Point | ~283 °C (decomposes)[11] | ~134-136 °C | Covalent modification alters crystal lattice energy |

| Optical Rotation | [α]D ≈ -35° (c=2, H₂O)[11] | [α]D ≈ +5.5° (c=2, EtOH) | Change in chemical environment around the chiral center |

| Spectroscopy (FT-IR) | Shows N-H and C=O (acid) stretches | Shows characteristic S=O stretches (~1350, 1160 cm⁻¹) | Confirms the presence of the sulfonyl group |

| Spectroscopy (¹H-NMR) | Shows signals for Phe backbone and phenyl ring | Shows additional signals for the tolyl group (methyl singlet ~2.4 ppm, aromatic AA'BB' system) | Confirms the presence and structure of the tosyl group |

Significance and Evolution in Modern Science

While the tosyl group is less commonly used for α-amino protection in modern automated solid-phase peptide synthesis (SPPS) due to the harsh deprotection conditions, Tos-L-Phe-OH remains a critically important molecule. Its primary modern significance lies in its role as a precursor to Nα-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) .[12]

TPCK is a highly specific, irreversible inhibitor of chymotrypsin and other chymotrypsin-like serine proteases.[12][13] The tosyl-phenylalanine moiety acts as a recognition element, directing the molecule to the enzyme's active site, where the chloromethyl ketone group then covalently alkylates a critical histidine residue, permanently inactivating the enzyme.[12] This exquisite specificity has made TPCK an indispensable biochemical tool for:

-

Studying the mechanisms of serine proteases.[12]

-

Investigating cellular signaling pathways where these proteases are involved.[13]

-

Functioning as an anti-inflammatory and antiviral agent in research settings by inhibiting key cellular targets.[13]

The synthesis of TPCK begins with the activation of the carboxyl group of Tos-L-Phe-OH, illustrating the continued utility of the parent compound.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Phenylalanine and tyrosine synthesis under primitive earth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tosyl group - Wikipedia [en.wikipedia.org]

- 5. p-Toluenesulfonamides [organic-chemistry.org]

- 6. peptide.com [peptide.com]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. byjus.com [byjus.com]

- 10. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Tosyl phenylalanyl chloromethyl ketone - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chembk.com [chembk.com]

An In-Depth Technical Guide to the 1H NMR Spectrum of N-Tosyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Tosyl-L-phenylalanine (Tos-Phe-OH) is a pivotal molecule in the landscape of pharmaceutical research and development. Its utility as a protecting group in peptide synthesis and as a structural motif in various bioactive compounds necessitates a profound understanding of its chemical characterization.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as the cornerstone for the structural elucidation and purity assessment of such molecules. This guide provides a comprehensive, in-depth analysis of the 1H NMR spectrum of N-Tosyl-L-phenylalanine, grounded in the principles of chemical structure and magnetic environments. We will dissect the spectrum, correlating each signal to its corresponding proton, and provide a robust experimental framework for obtaining high-fidelity data. This document is intended to serve as a technical resource for scientists engaged in peptide chemistry, medicinal chemistry, and drug discovery, enabling them to leverage 1H NMR for the confident characterization of N-Tosyl-L-phenylalanine and its derivatives.

Introduction: The Significance of N-Tosyl-L-phenylalanine in Modern Drug Development

N-Tosyl-L-phenylalanine is an amino acid derivative where the amino group of L-phenylalanine is protected by a tosyl (p-toluenesulfonyl) group.[2] This modification imparts several advantageous properties, making it a valuable tool in synthetic and medicinal chemistry.

-

Peptide Synthesis: The tosyl group serves as a robust protecting group for the amine functionality, preventing unwanted side reactions during the intricate process of peptide synthesis.[1] Its stability allows for selective chemical transformations at other sites of a growing peptide chain.[1]

-

Enzyme Inhibition: Derivatives of N-Tosyl-L-phenylalanine, such as Nα-Tosyl-L-phenylalanine chloromethyl ketone (TPCK), are well-established inhibitors of serine proteases like chymotrypsin.[3][4][5] This inhibitory activity is crucial in studying enzymatic mechanisms and in the development of therapeutic agents targeting proteases involved in various disease pathways.

-

Bioactive Scaffolds: The rigid, aromatic nature of both the tosyl and phenyl groups provides a defined three-dimensional structure. This makes N-Tosyl-L-phenylalanine a valuable scaffold for designing molecules that can interact with specific biological targets with high affinity and selectivity.[1]

Given its integral role, the unambiguous structural confirmation of N-Tosyl-L-phenylalanine is paramount. 1H NMR spectroscopy provides a detailed fingerprint of the molecule, offering insights into its connectivity and stereochemistry.

The Molecular Architecture: A Proton's Perspective

To interpret the 1H NMR spectrum, a clear understanding of the molecular structure and the distinct chemical environments of each proton is essential.

Caption: Molecular structure of N-Tosyl-L-phenylalanine with key protons labeled.

Dissecting the 1H NMR Spectrum: A Region-by-Region Analysis

The 1H NMR spectrum of N-Tosyl-L-phenylalanine can be logically divided into distinct regions, each corresponding to protons in different chemical environments. The exact chemical shifts can vary slightly depending on the solvent, concentration, and temperature.[6] For this guide, we will consider typical values observed in common deuterated solvents like DMSO-d6 or CDCl3.

The Aromatic Region (δ 7.0 - 8.0 ppm)

This region is characterized by signals from the nine aromatic protons of the phenyl and tosyl groups.

-

Phenylalanine Ring Protons (5H): These five protons typically appear as a multiplet around δ 7.1-7.3 ppm . Due to the free rotation around the Cβ-Cγ bond, the electronic environments of the ortho, meta, and para protons are very similar, often leading to a complex, overlapping signal that is difficult to resolve into individual multiplets at standard field strengths.

-

Tosyl Ring Protons (4H): The para-substituted tosyl group gives rise to a more defined pattern. The two protons ortho to the sulfonyl group (Hδ' and Hδ'2) are deshielded by the electron-withdrawing sulfonyl group and appear as a doublet around δ 7.5-7.8 ppm . The two protons meta to the sulfonyl group (and ortho to the methyl group, Hε' and Hε'2) are less deshielded and resonate as a doublet further upfield, typically around δ 7.2-7.4 ppm . This characteristic AA'BB' system is a hallmark of a para-substituted benzene ring.

The Amide and α-Proton Region (δ 4.0 - 5.5 ppm and ~8.5 ppm)

-

Amide Proton (NH, 1H): The proton attached to the nitrogen of the sulfonamide can exhibit a broad chemical shift range, often appearing as a doublet around δ 8.0-9.0 ppm in DMSO-d6. Its coupling to the α-proton (Hα) is a key diagnostic feature. In protic solvents like D2O, this proton will exchange with deuterium and the signal will disappear.[6]

-

α-Proton (Hα, 1H): This proton, attached to the chiral center (Cα), is deshielded by the adjacent sulfonamide and carboxyl groups. It typically resonates as a multiplet (often a doublet of doublets or a quartet) around δ 4.1-4.5 ppm . Its multiplicity arises from coupling to the amide proton (NH) and the two diastereotopic β-protons (Hβ1 and Hβ2).

The Aliphatic Region (δ 2.0 - 3.5 ppm)

-

β-Protons (Hβ1 and Hβ2, 2H): These two protons on the Cβ are diastereotopic due to the adjacent chiral center (Cα). This means they are chemically non-equivalent and will have different chemical shifts and coupling constants to the α-proton. They typically appear as two separate multiplets (doublets of doublets) in the range of δ 2.8-3.2 ppm . The geminal coupling between Hβ1 and Hβ2, and the vicinal couplings to Hα, contribute to the complexity of these signals.

-

Tosyl Methyl Protons (CH3, 3H): The three equivalent protons of the methyl group on the tosyl ring give rise to a sharp singlet at approximately δ 2.3-2.4 ppm . This signal is often used as an internal reference point due to its distinct nature.

The Carboxylic Acid Proton (δ 10.0 - 13.0 ppm)

-

Carboxyl Proton (OH, 1H): The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often above δ 10.0 ppm . Its chemical shift is highly dependent on concentration and solvent.[6] Like the amide proton, it will exchange with deuterium in D2O, leading to the disappearance of its signal.

Summary of 1H NMR Data

The following table summarizes the expected 1H NMR spectral data for N-Tosyl-L-phenylalanine.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Carboxyl (OH) | 10.0 - 13.0 | broad singlet | 1H | - |

| Amide (NH) | 8.0 - 9.0 | doublet | 1H | ~8-10 Hz (to Hα) |

| Tosyl (Hδ', Hδ'2) | 7.5 - 7.8 | doublet | 2H | ~8 Hz (to Hε') |

| Phenyl (ortho, meta, para) | 7.1 - 7.3 | multiplet | 5H | - |

| Tosyl (Hε', Hε'2) | 7.2 - 7.4 | doublet | 2H | ~8 Hz (to Hδ') |

| α-Proton (Hα) | 4.1 - 4.5 | multiplet | 1H | ~4-10 Hz (to Hβ and NH) |

| β-Protons (Hβ1, Hβ2) | 2.8 - 3.2 | multiplet | 2H | ~4-14 Hz (to Hα and geminal) |

| Tosyl Methyl (CH3) | 2.3 - 2.4 | singlet | 3H | - |

Note: Chemical shifts and coupling constants are approximate and can vary based on experimental conditions.

Experimental Protocol for High-Fidelity 1H NMR Acquisition

Achieving a high-quality 1H NMR spectrum is crucial for accurate structural analysis. The following protocol outlines the key steps and considerations.

Sample Preparation: The Foundation of a Good Spectrum

-

Analyte Purity: Ensure the N-Tosyl-L-phenylalanine sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent in which the sample is sufficiently soluble.[7]

-

DMSO-d6: A good choice for observing the amide and carboxyl protons due to slower exchange rates.

-

CDCl3: A common choice, but the amide and carboxyl protons may be broader or exchange more readily.

-

D2O: Useful for confirming the identity of exchangeable protons (NH and OH) as their signals will disappear.[6]

-

-

Concentration: For a standard 1H NMR experiment, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[7][8]

-

NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube to ensure good magnetic field homogeneity.[9]

-

Filtration: If any particulate matter is present, filter the solution into the NMR tube to prevent line broadening.[9]

NMR Instrument Parameters

The following are general guidelines for a 400 or 500 MHz NMR spectrometer.

-

Experiment: Standard 1D proton (zg30 or similar pulse program).

-

Spectral Width (SW): ~16 ppm (from -2 to 14 ppm) to ensure all signals, including the carboxylic acid proton, are observed.

-

Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds is typically adequate.

-

Acquisition Time (AQ): ~2-4 seconds.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening, LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly compromising resolution.

-

Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[10]

-

Integration: Integrate all signals and normalize the integrals to a known number of protons (e.g., the 3 protons of the tosyl methyl group).

Caption: A streamlined workflow for acquiring a high-quality 1H NMR spectrum.

Advanced NMR Techniques for Deeper Structural Insights

For more complex derivatives or to resolve overlapping signals, advanced NMR experiments can be employed:

-

2D COSY (Correlation Spectroscopy): This experiment reveals scalar coupling between protons, helping to identify which protons are connected through bonds. For example, it will show correlations between Hα and Hβ, and between the ortho and meta protons of the tosyl group.

-

2D TOCSY (Total Correlation Spectroscopy): This technique extends the correlations beyond direct neighbors to all protons within a spin system. It is particularly useful for identifying all the protons of the phenylalanine moiety from a single cross-peak.[11]

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in the assignment of both 1H and 13C signals.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the three-dimensional structure and conformation of the molecule.

Conclusion

The 1H NMR spectrum of N-Tosyl-L-phenylalanine is a rich source of structural information that is indispensable for researchers in drug development and organic synthesis. By understanding the fundamental principles that govern chemical shifts and coupling constants, and by following a robust experimental protocol, scientists can confidently characterize this important molecule. A thorough analysis of the 1H NMR spectrum, as detailed in this guide, provides a solid foundation for quality control, reaction monitoring, and the rational design of new therapeutic agents based on the N-Tosyl-L-phenylalanine scaffold.

References

- PubChem. (n.d.). Nalpha-Tosyl-L-phenylalanine chloromethyl ketone.

- ChemBK. (2024, April 10). N-Tosyl-L-phenylalanine chloromethyl ketone.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- NMR-Bio. (n.d.). NMR sample preparation guidelines.

- University of Alberta. (n.d.). How to make an NMR sample.

- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.

- precisionFDA. (n.d.). N-TOSYL-L-PHENYLALANYL CHLOROMETHYL KETONE.

- SpectraBase. (n.d.). N-p-Tosyl-L-phenylalanine - Optional[1H NMR] - Spectrum.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159).

- ACS Publications. (2022, November 11). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F).

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.

- ResearchGate. (2009, August). N -Tosyl- l -phenylalanine Chloromethyl Ketone Inhibits NF-κB Activation by Blocking Specific Cysteine Residues of IκB Kinase β and p65/RelA.

- PubMed. (2009, August 4). N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA.

- Jasperse, C. R. (n.d.). Short Summary of 1H-NMR Interpretation.

- ACD/Labs. (2021, August 25). 1H–1H Coupling in Proton NMR.

- University of California, Los Angeles. (n.d.). 1H NMR chemical shift ppm table.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512).

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).

- PubMed. (2008, September). Treatment of cells with n-alpha-tosyl-L-phenylalanine-chloromethyl ketone induces the proteolytic loss of STAT6 transcription factor.

- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.

- University of Zurich. (n.d.). peptide nmr.

- Florida State University. (n.d.). The very basics of NMR of proteins.

- PubMed. (1988). Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo.

- Biological Magnetic Resonance Bank. (n.d.). bmse000045 L-Phenylalanine at BMRB.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 13505-32-3: N-P-tosyl-L-phenylalanine | CymitQuimica [cymitquimica.com]

- 3. Nalpha-Tosyl-L-phenylalanine chloromethyl ketone | C17H18ClNO3S | CID 439647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 7. How to make an NMR sample [chem.ch.huji.ac.il]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. acdlabs.com [acdlabs.com]

- 11. chem.uzh.ch [chem.uzh.ch]

An In-Depth Technical Guide to the FT-IR Analysis of N-(p-Toluenesulfonyl)-L-phenylalanine

Introduction

N-(p-Toluenesulfonyl)-L-phenylalanine, a derivative of the amino acid L-phenylalanine, is a compound of significant interest in pharmaceutical development and organic synthesis.[1] Its structure, which incorporates a tosyl (p-toluenesulfonyl) protecting group on the amino functional group, imparts specific chemical properties that are leveraged in peptide chemistry and the synthesis of complex molecules.[1] The tosyl group enhances stability and solubility in organic solvents, making it a valuable reagent.[1] Accurate and reliable analytical methods are paramount for its characterization, and Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a powerful, non-destructive technique for confirming its molecular structure.[2][3]

This guide provides a comprehensive exploration of the FT-IR analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but a deep dive into the theoretical underpinnings and practical considerations for obtaining and interpreting high-quality FT-IR spectra.

Foundational Principles of FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which induces vibrations in its molecular bonds.[3] These vibrations, which include stretching and bending, occur at specific, quantized frequencies that are characteristic of the types of bonds and functional groups present in the molecule.[4] An FT-IR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where peaks correspond to the absorbed frequencies.[2] This unique "fingerprint" allows for the identification of the compound and the elucidation of its structural features.[2][5]

For this compound, FT-IR analysis is particularly adept at identifying the key functional groups: the sulfonyl group, the carboxylic acid, the secondary amine, and the aromatic rings.

Experimental Protocol: ATR-FT-IR Analysis

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy that requires minimal to no sample preparation, making it ideal for analyzing solid powders like this compound.[6][7] The principle of ATR involves an infrared beam passing through a crystal of high refractive index.[6] The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance into the sample placed in contact with the crystal.[6] This interaction allows for the measurement of the sample's absorption spectrum.[6]

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.[8]

-

Background Spectrum Acquisition: Collect a background spectrum with the clean, empty ATR crystal. This step is crucial to account for any atmospheric (e.g., CO₂, water vapor) or instrumental interferences.

-

Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[9]

-

Applying Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample.[7] This ensures good contact between the powder and the crystal, which is essential for a strong signal.[9]

-

Sample Spectrum Acquisition: Collect the FT-IR spectrum of the sample. Typically, this involves co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: After acquisition, the spectrum may be baseline corrected and normalized as needed using the spectrometer's software.

-

Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the ATR crystal as described in step 2.[6]

Experimental Workflow Diagram

Caption: Workflow for ATR-FT-IR analysis of a solid powder.

Spectral Interpretation and Analysis

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. A systematic approach to interpretation involves examining different regions of the spectrum.

Key Functional Groups and Their Vibrational Modes

Caption: Major functional groups in this compound.

Detailed Peak Assignments

The following table summarizes the expected characteristic absorption bands for this compound.

| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3300 - 2500 | Broad, Strong | O-H stretch (hydrogen-bonded) | Carboxylic Acid |

| ~3300 | Medium, Sharp | N-H stretch | Secondary Amine |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretch | Aromatic Rings |

| 3000 - 2850 | Medium to Weak | Aliphatic C-H stretch | Phenylalanine side chain, Tosyl methyl group |

| 1760 - 1690 | Strong | C=O stretch | Carboxylic Acid |

| 1600 - 1450 | Medium to Weak | C=C in-ring stretch | Aromatic Rings |

| 1350 - 1300 | Strong | Asymmetric SO₂ stretch | Sulfonyl Group |

| 1170 - 1150 | Strong | Symmetric SO₂ stretch | Sulfonyl Group |

| 1320 - 1210 | Medium | C-O stretch | Carboxylic Acid |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend | Aromatic Rings |

Analysis of Key Spectral Regions

-

4000-2500 cm⁻¹ (Single-Bond Region): This region is dominated by stretching vibrations of bonds to hydrogen.[2]

-

Carboxylic Acid O-H Stretch: A very broad and strong absorption is expected between 3300 and 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[10][11] This broadness is a hallmark of carboxylic acids.[12][13]

-

Secondary Amine N-H Stretch: A single, relatively sharp peak is anticipated around 3300 cm⁻¹.[14][15] This distinguishes it from primary amines, which show two N-H stretching bands, and tertiary amines, which show none.[14][16][17]

-

Aromatic and Aliphatic C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹ (around 3030 cm⁻¹), while aliphatic C-H stretches from the phenylalanine side chain and the tosyl methyl group will be found just below 3000 cm⁻¹.[18][19]

-

-

2500-2000 cm⁻¹ (Triple-Bond Region): This region is generally expected to be transparent for this compound as it lacks triple bonds.

-

2000-1500 cm⁻¹ (Double-Bond Region):

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band between 1760 and 1690 cm⁻¹ is indicative of the carboxylic acid carbonyl group.[10][11] Its exact position can be influenced by hydrogen bonding.[12]

-

Aromatic C=C Stretches: Medium to weak intensity bands are expected in the 1600-1450 cm⁻¹ region due to carbon-carbon stretching vibrations within the two aromatic rings.[18][19]

-

-

Below 1500 cm⁻¹ (Fingerprint Region): This region contains a complex pattern of peaks unique to the molecule.[20]

-

Sulfonyl (SO₂) Stretches: The sulfonyl group is characterized by two strong absorption bands: an asymmetric stretch typically between 1350-1300 cm⁻¹ and a symmetric stretch between 1170-1150 cm⁻¹.[3] These are highly diagnostic for the tosyl group.

-

Carboxylic Acid C-O Stretch and O-H Bend: A medium intensity C-O stretching band is expected between 1320-1210 cm⁻¹.[11] O-H bending vibrations can also appear in this region.[11]

-

Aromatic C-H Bending: Strong absorptions in the 900-675 cm⁻¹ range result from out-of-plane C-H bending of the aromatic rings. The pattern of these bands can sometimes provide information about the substitution pattern on the rings.[18]

-

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. By understanding the characteristic vibrational frequencies of its constituent functional groups—the carboxylic acid, secondary amine, sulfonyl group, and aromatic rings—a detailed and confident interpretation of the FT-IR spectrum can be achieved. The ATR sampling technique offers a rapid and straightforward method for obtaining high-quality data from solid samples. This guide provides the foundational knowledge and practical steps for researchers to effectively utilize FT-IR in their work with this important compound.

References

- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).

- ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent.

- Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). In Organic Chemistry. OpenStax.

- Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). In Chemistry LibreTexts.

- IR Spectroscopy Tutorial: Aromatics.

- Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.

- How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21).

- IR Spectroscopy Tutorial: Carboxylic Acids.

- Spectroscopy of Amines. (2023, September 20). In Organic Chemistry. OpenStax.

- Marlow, D. R., & Max, J. J. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(49), 10834–10848.

- Spectroscopy of Carboxylic Acids. (2020, May 30). In Chemistry LibreTexts.

- IR Spectroscopy Tutorial: Amines.

- Tips for ATR Sampling. Gammadata.

- Infrared Spectroscopy. (2015). Illinois State University.

- This compound. (2025, July 24). ChemicalBook.

- Surface analysis of powder binary mixtures with ATR FTIR spectroscopy. (2025, August 10). ResearchGate.

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.

- Spectroscopy of Aromatic Compounds. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- Interpreting Infrared Spectra. Specac Ltd.

- 3 Videos: FTIR Sampling Using ATR. (2015, November 17). Thermo Fisher Scientific.

- This compound. Sigma-Aldrich.

- N-P-tosyl-L-phenylalanine. CymitQuimica.

- Interpreting Infrared Spectra. (2024, September 30). In Chemistry LibreTexts.

- Sert, Y. (2025, June 27). A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy. Zenodo.

- FT-IR spectroscopy for identifying sulfonyl groups in 2,4-butanesultone. (2025). Benchchem.

- Infrared Spectra of Some Common Functional Groups. (2020, May 30). In Chemistry LibreTexts.

- Vibrational Spectroscopy (Infrared, IR-Spect.).

Sources

- 1. CAS 13505-32-3: N-P-tosyl-L-phenylalanine | CymitQuimica [cymitquimica.com]

- 2. azooptics.com [azooptics.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. gammadata.se [gammadata.se]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. rockymountainlabs.com [rockymountainlabs.com]

- 15. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 20. chem.libretexts.org [chem.libretexts.org]

Foreword: A Practical Perspective on the Analysis of N-Tosyl-L-phenylalanine

An In-depth Technical Guide to the Mass Spectrometry of N-Tosyl-L-phenylalanine

In the landscape of analytical chemistry, particularly within pharmaceutical development and proteomics, the analysis of derivatized amino acids like N-Tosyl-L-phenylalanine is a frequent necessity. This molecule, a tosylated form of the essential amino acid L-phenylalanine, serves not only as a synthetic intermediate but also as a structural analog to compounds of significant biological interest, such as the protease inhibitor N-α-Tosyl-L-phenylalanine chloromethyl ketone (TPCK)[1]. Understanding its behavior within a mass spectrometer is not merely an academic exercise; it is fundamental to developing robust methods for identification, quantification, and quality control.

This guide is structured to provide not just a set of protocols, but a deep, mechanistic understanding of the analytical process. As scientists, we must move beyond what to do and master why we do it. Herein, we will deconstruct the mass spectrometric analysis of N-Tosyl-L-phenylalanine, from the foundational principles of sample preparation to the intricate details of its fragmentation in the gas phase. Our approach is built on a self-validating system of logic, where each experimental choice is justified by chemical principles and authoritative evidence.

Section 1: Foundational Knowledge - The Analyte

N-Tosyl-L-phenylalanine (Tos-L-Phe-OH) is characterized by the covalent attachment of a p-toluenesulfonyl (tosyl) group to the amino nitrogen of L-phenylalanine. This modification imparts significant changes to the molecule's chemical properties compared to the parent amino acid.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇NO₄S | [2][] |

| Average Molecular Weight | 319.38 g/mol | [2] |

| Monoisotopic Exact Mass | 319.08783 g/mol | [2] |

| Structure | Phenylalanine backbone with a tosyl group on the amine. | [] |

The presence of the aromatic tosyl group increases hydrophobicity, while the carboxylic acid remains a site for deprotonation. These features are critical in dictating the optimal strategy for its analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Section 2: The Art of Sample Preparation: Ensuring Analytical Integrity

Causality Behind Solvent Selection

For N-Tosyl-L-phenylalanine, a typical starting solvent system is a mixture of water and an organic solvent, such as acetonitrile (ACN) or methanol, often in a 1:1 ratio.[6]

-

Why this mixture? The dual nature of the analyte—possessing both a polar carboxylic acid and a non-polar phenyl and tosyl group—necessitates a solvent system that can accommodate both polarities. Acetonitrile is frequently preferred for LC-MS applications due to its lower viscosity and higher elution strength in reversed-phase chromatography.[6]

-

The Role of Acidification: For analysis in positive ion mode, the addition of a small amount of an organic acid, typically 0.1% formic acid, is crucial.[5] Its purpose is twofold: it ensures the carboxylic acid group is protonated, preventing peak tailing on many reversed-phase columns, and more importantly, it provides an abundant source of protons (H⁺) to facilitate the formation of the protonated molecule, [M+H]⁺, during electrospray ionization (ESI).[6]

Critical Contaminants to Avoid

-

Non-Volatile Salts (e.g., NaCl, K₃PO₄): These must be rigorously excluded. In the ESI source, they form adducts with the analyte (e.g., [M+Na]⁺) which complicates spectra and, more severely, they crystallize and contaminate the ion optics, drastically reducing instrument sensitivity.[6]

-

Detergents and Surfactants (e.g., SDS, Triton X-100): These are potent ion-suppressing agents. They have high surface activity and ionize readily, outcompeting the analyte for charge in the ESI droplet, leading to a significant loss of signal.[6]

-

Polymers (e.g., Polyethylene Glycol - PEG): Often present as contaminants from plastics or certain reagents, PEGs ionize exceptionally well and produce a characteristic repeating pattern of ions throughout the spectrum that can obscure the analyte signal.[6]

Step-by-Step Sample Preparation Protocol

-

Stock Solution Preparation: Accurately weigh ~1 mg of N-Tosyl-L-phenylalanine and dissolve it in 1 mL of HPLC-grade acetonitrile or methanol to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Dilute the stock solution to the desired final concentration (e.g., 1-10 µg/mL) using a solvent mixture of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

-

Filtration (Optional but Recommended): If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system.

-

Vial Transfer: Transfer the final solution to an appropriate autosampler vial. Use of low-bind vials is recommended for low-concentration samples to prevent adsorption to the vial surface.[5]

Section 3: Ionization and Fragmentation (MS/MS) Analysis

Electrospray ionization (ESI) is the preferred method for N-Tosyl-L-phenylalanine as it is a soft ionization technique suitable for polar and thermally labile molecules.[7] The analysis can be performed in both positive and negative ion modes, which provide complementary structural information.

High-Resolution MS1 Analysis

In a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), the expected ions in the full scan MS1 spectrum are:

| Ion Mode | Adduct | Calculated Exact Mass (m/z) |

| Positive | [M+H]⁺ | 320.0951 |

| Positive | [M+Na]⁺ | 342.0770 |

| Negative | [M-H]⁻ | 318.0805 |

The detection of the [M+H]⁺ or [M-H]⁻ ion with high mass accuracy confirms the elemental composition of the analyte.

Mechanistic Insight from Tandem Mass Spectrometry (MS/MS)

Collision-Induced Dissociation (CID) is used to fragment the isolated precursor ion, yielding product ions that are diagnostic of the molecule's structure.[8] The fragmentation pathways differ significantly between positive and negative ion modes.

The protonated molecule, [M+H]⁺ at m/z 320.1, undergoes several characteristic cleavages upon collisional activation. The proton can reside on the carboxylic acid oxygen, the sulfonyl oxygens, or the amide nitrogen.

Key Fragmentation Pathways for [M+H]⁺:

-

Formation of the Tosyl Cation (m/z 155.0): This is often a highly abundant fragment. It arises from the cleavage of the S-N bond, a common pathway for sulfonamides.[9] The charge is retained on the stable tosyl moiety.

-

Formation of the Tropylium Ion (m/z 91.1): This is the classic fragment for any compound containing a benzyl group, such as phenylalanine. It results from the cleavage of the Cα-Cβ bond followed by rearrangement to the stable, aromatic tropylium cation.

-

Loss of the Tosyl Group (m/z 166.1): Neutral loss of p-toluenesulfinic acid (C₇H₈O₂S, 156.02 Da) or a related radical can lead to the formation of the protonated phenylalanine imine ion. A related fragment corresponding to protonated phenylalanine is also possible.

-

Sequential Loss of Water and Carbon Monoxide: Protonated amino acids are known to lose H₂O and CO from the carboxylic acid group.[10] This would result in a fragment at m/z 274.1.

The following diagram illustrates these proposed major fragmentation pathways.

Caption: Proposed CID fragmentation of protonated N-Tosyl-L-phenylalanine.

In negative mode, the molecule is deprotonated at the carboxylic acid, forming [M-H]⁻ at m/z 318.1. The fragmentation is driven by this anionic site.

Key Fragmentation Pathways for [M-H]⁻:

-